molecular formula C13H12F2N6O B054011 Fluconazole CAS No. 123631-92-5

Fluconazole

Cat. No. B054011
M. Wt: 306.27 g/mol
InChI Key: RFHAOTPXVQNOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluconazole is a triazole antifungal medication that is widely used in the treatment of fungal infections. It is a synthetic derivative of imidazole and has a broad spectrum of activity against various fungi. Fluconazole has been used for the treatment of candidiasis, cryptococcal meningitis, and other fungal infections.

Scientific Research Applications

Resistance in Cryptococcus Isolates

Fluconazole, a commonly used antifungal agent, particularly for cryptococcal meningitis treatment and prophylaxis, faces challenges with fluconazole resistance. A significant prevalence of fluconazole resistance has been identified in Cryptococcus isolates, especially in patients with relapses, highlighting the need for revised antifungal breakpoints for Cryptococcus spp. (Bongomin et al., 2018).

Pharmacokinetics in Critically Ill Patients

Fluconazole clearance is highly variable in critically ill patients, influenced by renal function and continuous renal replacement therapy (CRRT). Dosing adjustments are suggested based on renal function and CRRT status, to achieve effective drug levels (Muilwijk et al., 2020).

Congenital Malformations

Maternal use of fluconazole during pregnancy, particularly in the first trimester, has been associated with an increased prevalence of heart defects in offspring. This finding emphasizes the need for caution in prescribing fluconazole to pregnant women or women of childbearing potential (Budani et al., 2020).

Pharmacokinetics with Sustained Low-Efficiency Diafiltration

In patients undergoing sustained low-efficiency diafiltration (SLED-f), fluconazole clearance was found to be significant, suggesting that higher than standard doses may be necessary for adequate therapeutic effect (Sinnollareddy et al., 2015).

Molecular Structure and Properties

Fluconazole's molecular structure, vibrational wavenumbers, and intensity of vibrational bands have been studied. This research aids in understanding the stability, charge transfer, polarizability, and other properties significant for its antifungal action (Chandrasekaran & Kumar, 2015).

Solubility and Chromatographic Studies

Research on fluconazole's solubility in water under elevated temperature and pressure has shown significant increases in solubility at higher temperatures, providing insights for high temperature liquid chromatography applications (Akay & Kayan, 2021).

Genotoxic and Cytotoxic Effects

Fluconazole exhibited cytotoxic and genotoxic effects in vitro on African green monkey kidney (Vero) cells. These findings suggest potential risks associated with the drug’s use, especially at higher concentrations (Correa et al., 2018).

Synergy with Other Drugs in Candida Treatment

Identifying potential targets that can enhance fluconazole's antifungal effect against Candida albicans, especially in resistant cases, has been a focus. This approach could improve fluconazole’s efficacy and mitigate resistance issues (Lu et al., 2021).

Pharmacokinetics in Premature Infants

In premature infants with very low birth weights, fluconazole’s pharmacokinetics and dosing requirements have been characterized, emphasizing the importance of adjusting doses based on developmental changes and serum creatinine levels (Momper et al., 2016).

Effect on DNA

Fluconazole's interaction with DNA, especially in the presence of oxidative and reducing agents, has been studied, indicating that higher concentrations are protective against DNA damage induced by hydroxyl radicals (Zarf & Arman, 2020).

Resistance Trends in South African Isolates

An increase in fluconazole minimum inhibitory concentration (MIC) in Cryptococcus neoformans isolates from South African patients over a decade has been observed, indicating emerging resistance and the potential need for higher fluconazole doses in treatment regimens (Naicker et al., 2020).

Impact on Birth Defects

Analysis of fluconazole use in pregnancy from the National Birth Defects Prevention Study showed an association with cleft lip with cleft palate and d-transposition of the great arteries, reinforcing concerns about its teratogenic potential (Howley et al., 2016).

Physiologically-Based Pharmacokinetic Modeling

Physiologically-based pharmacokinetic modeling of fluconazole in infants showed that using a loading dose can quickly achieve effective drug levels in plasma and cerebrospinal fluid, important for treating hematogenous Candida meningoencephalitis (Gerhart et al., 2019).

Impact on Extracellular Matrix of Candida Biofilms

Fluconazole affects the extracellular matrix of Candida albicans and Candida glabrata biofilms, reducing biomass and polysaccharides. This action disrupts the biofilm structure and could be crucial in treating Candida infections (Panariello et al., 2018).

Nanosponges for Topical Delivery

Research on fluconazole-loaded nanosponges aimed at improving topical delivery and systemic absorption has shown promising results, indicating a novel approach for fungal infection treatment (Jadhav et al., 2022).

Microsponge Gel for Topical Delivery

Developing microsponge-based topical delivery systems for fluconazole has led to controlled release and enhanced drug deposition in the skin, offering an effective treatment for fungal infections (Patel et al., 2016).

Genetic Mechanisms of Resistance in HIV Patients

In HIV patients in Indonesia, overexpression and mutation in the ERG11, CDR1, CDR2, and MDR1 genes of Candida albicans have been identified as mechanisms of fluconazole resistance, highlighting the impact of drug overuse (Rosana et al., 2015).

Nano-Drug Delivery Systems

Nano-based strategies have been explored to enhance fluconazole's antifungal efficiency and reduce adverse effects. Various nano-formulations like SLNs, NLCs, and liposomes show promise in optimizing fluconazole's topical delivery (Behtash et al., 2017).

Immunomodulation and Genotoxicity

Fluconazole's impact on immune responses and DNA damage in human peripheral blood mononuclear cells highlights potential risks at higher doses, necessitating careful use, especially in long-term treatments (Silva et al., 2019).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
Source PubChem
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InChI Key

RFHAOTPXVQNOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Source PubChem
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Molecular Formula

C13H12F2N6O
Record name fluconazole
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DSSTOX Substance ID

DTXSID3020627
Record name Fluconazole
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Molecular Weight

306.27 g/mol
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Physical Description

Solid
Record name Fluconazole
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Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L
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Mechanism of Action

Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase. This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis. Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth. These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane. Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above. Other mechanisms may also be implicated, and studies are ongoing., Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth., Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form.
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Product Name

Fluconazole

Color/Form

White crystalline powder, Crystals from ethyl acetate/hexane

CAS RN

86386-73-4
Record name Fluconazole
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Record name 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
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Melting Point

138-140 °C, 138 - 140 °C
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Record name Fluconazole
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Synthesis routes and methods

Procedure details

A mixture of 7.5 g (0.02 mol) of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane, 40 ml of methanol, 3 ml of water and 0.1 g of sodium hydroxide was stirred at room temperature for 1 h. After adding 300 ml of water the solution was concentrated to a volume of 50 ml with vacuum distillation. The obtained suspension was cooled to 0° C. and filtered. The obtained product was 6.12 g, water content was 11.5%. After drying at 80° C. 5.35 g of title compound was obtained. Yield: 87.4%. Mp.: 139–141° C.
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
87.4%

Retrosynthesis Analysis

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